molecular formula C8H8O3 B573031 Methyl 2-Hydroxybenzoate--d4 CAS No. 1219802-12-6

Methyl 2-Hydroxybenzoate--d4

Cat. No.: B573031
CAS No.: 1219802-12-6
M. Wt: 156.173
InChI Key: OSWPMRLSEDHDFF-QFFDRWTDSA-N
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Description

Its chemical formula is C8D4H4O3, and it has a molecular weight of 156.22 g/mol . The compound is structurally similar to methyl salicylate, with the hydrogen atoms replaced by deuterium (D). This labeling makes it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-Hydroxybenzoate–d4 is typically prepared through a deuteration reaction. In this process, methyl salicylate reacts with a deuteration reagent, replacing the hydrogen atoms with deuterium . The reaction conditions often involve the use of deuterium gas or deuterated solvents under controlled temperature and pressure to ensure complete deuteration.

Industrial Production Methods: Industrial production of Methyl 2-Hydroxybenzoate–d4 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas safely and efficiently. The reaction is typically carried out in a high-pressure reactor to maximize the yield of the deuterated product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-Hydroxybenzoate–d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The hydroxyl group can participate in substitution reactions, forming different esters or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are employed under acidic or basic conditions.

Major Products:

    Oxidation: 2-Hydroxybenzoic acid (salicylic acid).

    Reduction: 2-Hydroxybenzyl alcohol.

    Substitution: Various esters and ethers depending on the substituent introduced.

Scientific Research Applications

Methyl 2-Hydroxybenzoate–d4 has a wide range of applications in scientific research:

    Chemistry: Used as a standard in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.

    Industry: Utilized in the synthesis of deuterated compounds for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 2-Hydroxybenzoate–d4 involves its interaction with molecular targets through its hydroxyl and ester functional groups. These interactions can affect cellular processes by altering enzyme activities or signaling pathways. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its metabolic fate and effects.

Comparison with Similar Compounds

    Methyl salicylate: The non-deuterated form, commonly used in topical analgesics.

    Ethyl 2-Hydroxybenzoate: Another ester of salicylic acid with similar properties.

    Propyl 2-Hydroxybenzoate: A longer-chain ester with different solubility and reactivity.

Uniqueness: Methyl 2-Hydroxybenzoate–d4 is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. This labeling provides enhanced resolution and sensitivity in detecting molecular interactions and dynamics.

Properties

CAS No.

1219802-12-6

Molecular Formula

C8H8O3

Molecular Weight

156.173

IUPAC Name

methyl 2,3,4,5-tetradeuterio-6-hydroxybenzoate

InChI

InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3/i2D,3D,4D,5D

InChI Key

OSWPMRLSEDHDFF-QFFDRWTDSA-N

SMILES

COC(=O)C1=CC=CC=C1O

Synonyms

Methyl 2-Hydroxybenzoate--d4

Origin of Product

United States

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